3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds contain two carboxyl functional groups (-COOH) attached to a cyclopentane ring. The presence of additional carbamoyl groups (-CONH2) at the 3 and 5 positions of the cyclopentane ring makes this compound unique. Dicarboxylic acids are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by the introduction of carbamoyl groups. One common method is the reaction of cyclopentane-1,2-dicarboxylic acid with urea under acidic conditions to introduce the carbamoyl groups at the 3 and 5 positions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly used to achieve this .
Chemical Reactions Analysis
Types of Reactions
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Lacks the carbamoyl groups, making it less versatile in certain applications.
Cyclopentane-1,3-dicarboxylic acid: Different positioning of carboxyl groups affects its reactivity and properties.
Cyclopentane-1,2,3-tricarboxylic acid: Contains an additional carboxyl group, leading to different chemical behavior.
Properties
CAS No. |
63289-49-6 |
---|---|
Molecular Formula |
C9H12N2O6 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3,5-dicarbamoylcyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12N2O6/c10-6(12)2-1-3(7(11)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H2,10,12)(H2,11,13)(H,14,15)(H,16,17) |
InChI Key |
JVJDBROGCOSMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1C(=O)N)C(=O)O)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.